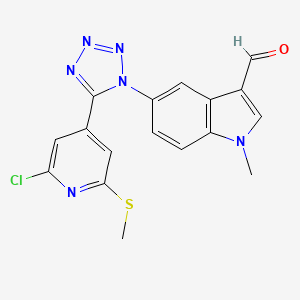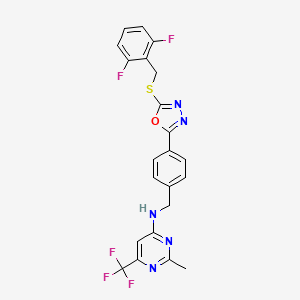
Antifungal agent 71
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 71 is a potent compound used to combat fungal infections. It belongs to the class of azole antifungal agents, which are known for their effectiveness in inhibiting the growth of various pathogenic fungi. This compound is particularly valuable in treating systemic fungal infections, which can be life-threatening, especially in immunocompromised individuals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 71 involves several key steps. The initial step typically includes the preparation of an epoxide intermediate, which is then subjected to a ring-opening reaction with an amino fragment. This reaction is often catalyzed by lithium perchlorate under microwave conditions. The resulting product undergoes further modifications, including reductive amination and intramolecular cyclization, to yield the final antifungal agent .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The intermediates are purified using techniques such as crystallization and chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 71 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess enhanced antifungal activity or improved pharmacokinetic properties.
Scientific Research Applications
Antifungal agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of azole antifungal agents.
Biology: Investigated for its effects on fungal cell growth and metabolism.
Medicine: Employed in the development of new antifungal therapies for systemic and superficial fungal infections.
Industry: Utilized in the formulation of antifungal coatings and materials to prevent fungal contamination.
Mechanism of Action
Antifungal agent 71 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. It targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. By binding to this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
Uniqueness
Antifungal agent 71 is unique due to its broad spectrum of activity against various pathogenic fungi, including strains resistant to other azole antifungal agents. It also exhibits favorable pharmacokinetic properties, such as high aqueous solubility and low toxicity, making it a promising candidate for further development .
Properties
Molecular Formula |
C22H16F5N5OS |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[[4-[5-[(2,6-difluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H16F5N5OS/c1-12-29-18(22(25,26)27)9-19(30-12)28-10-13-5-7-14(8-6-13)20-31-32-21(33-20)34-11-15-16(23)3-2-4-17(15)24/h2-9H,10-11H2,1H3,(H,28,29,30) |
InChI Key |
ZXGXAIHBZZENJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)C3=NN=C(O3)SCC4=C(C=CC=C4F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


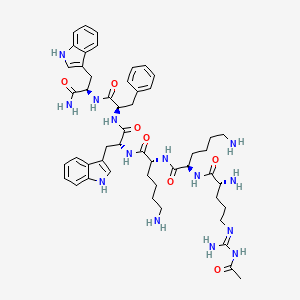
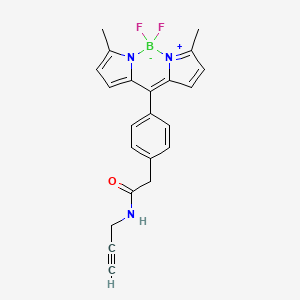
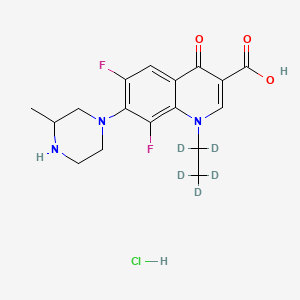
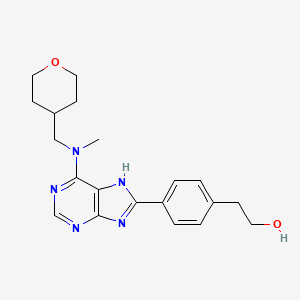
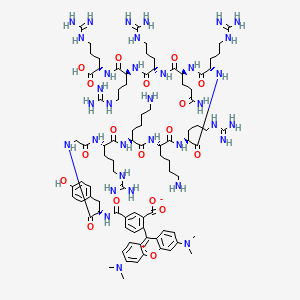
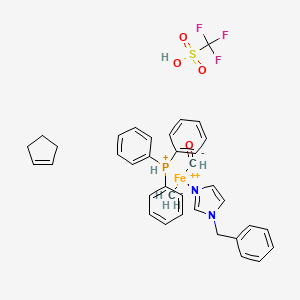
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
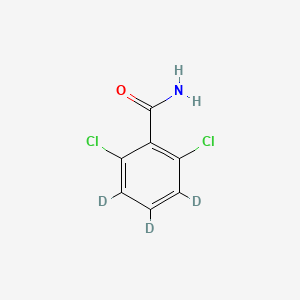
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)

![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

